d-Norpropoxyphene.maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Norpropoxyphene maleate: is a chemical compound that consists of the d-enantiomer of norpropoxyphene paired with maleic acid to form a salt. This salt form increases the solubility of the compound in water, which is useful for various types of chemical analyses and reactions that require the compound to be in a dissolved state . It is used as a reference standard for chemical identification and quantification purposes in analytical techniques such as chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Norpropoxyphene maleate involves the reaction of norpropoxyphene with maleic acid. The reaction typically occurs in a solvent such as methanol, where the maleic acid acts as a proton donor to form the salt with norpropoxyphene . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods: Industrial production of d-Norpropoxyphene maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: d-Norpropoxyphene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
d-Norpropoxyphene maleate has several scientific research applications, including:
Chemistry: Used as a reference standard in chromatography for chemical identification and quantification.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of d-Norpropoxyphene maleate involves its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, primarily affecting OP3 receptors. These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission via G-proteins that activate effector systems .
Comparison with Similar Compounds
Propoxyphene: An opioid analgesic with similar structural properties but different pharmacological effects.
Methadone: Another synthetic opioid with structural similarities but distinct therapeutic uses.
Dextropropoxyphene: The dextro-isomer of propoxyphene with analgesic effects.
Uniqueness: d-Norpropoxyphene maleate is unique due to its specific interaction with maleic acid to form a salt, which enhances its solubility and makes it suitable for various analytical applications. Its distinct spectroscopic properties are of interest in studies involving compound detection and verification .
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+;/m1./s1 |
InChI Key |
HCQPFYNZJNOOKN-YKNFWSLESA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.